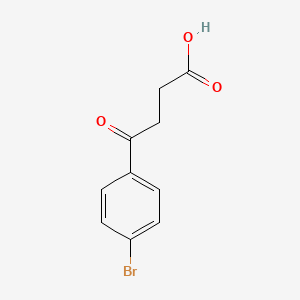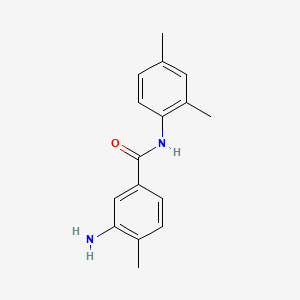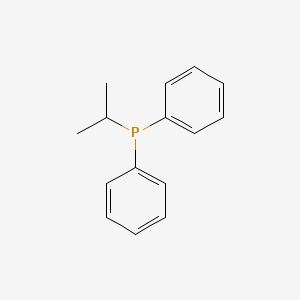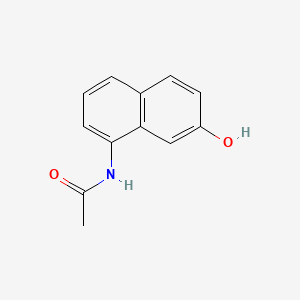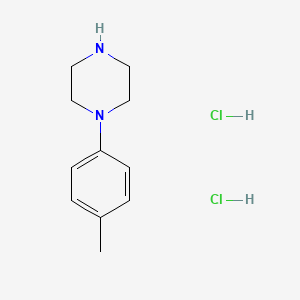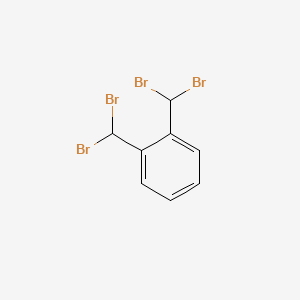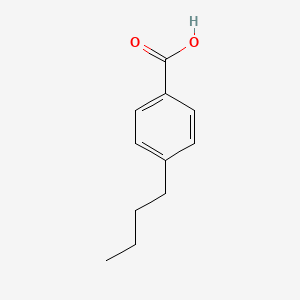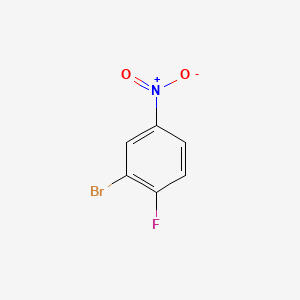
3-ブロモ-4-フルオロニトロベンゼン
概要
説明
2-Bromo-1-fluoro-4-nitrobenzene (2BFNB) is an organic compound with the chemical formula C6H3BrFNO2. It is a colorless, water-soluble solid with a pungent odor. 2BFNB has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. Its structure and reactivity make it a useful reagent for a variety of reactions, such as the synthesis of aryl halides, the generation of nitroso compounds, and the production of aryl boronic acids.
科学的研究の応用
抗炎症剤の合成
4-ブロモ-1-フルオロ-2-ニトロベンゼンは、抗炎症剤の合成に使用されます . これらの薬剤は、炎症を軽減するために使用され、関節炎、滑液包炎、腱鞘炎などの疾患の治療に役立ちます。
アミノ化
メチルアミン水溶液をアミノ化試薬として用いた、4-フルオロニトロベンゼンのアミノ化のための非常に効率的なプロトコルが開発されました . この反応はスムーズに進行し、70℃で15分以内に、所望の生成物を高収率および優れた純度で提供します。
N-縮合三環性インドールの合成
2-ブロモ-1-フルオロ-4-ニトロベンゼンは、N-縮合三環性インドールの合成における反応物として使用されます . これらの化合物は、その多様な生物活性により、医薬品化学において幅広い用途を持っています。
ジメチルアミンの合成
2-ブロモ-1-フルオロ-4-ニトロベンゼンは、ジメチルアミンの合成にも使用されます . ジメチルアミンは、多くの他の有機化合物の合成におけるビルディングブロックとして使用されます。
ベンゾフランの合成
2-ブロモ-1-フルオロ-4-ニトロベンゼンは、ベンゾフランの合成に使用されます . ベンゾフランは、さまざまな医薬品および有機材料の合成に使用される複素環式化合物です。
殺菌剤の調製
4-フルオロニトロベンゼンは、水素化して4-フルオロアニリンを与えることができ、これは殺菌剤であるフルオロミドの前駆体です . これは、4-フルオロニトロベンゼンが殺菌剤の調製において重要な役割を果たしていることを示しています。
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents .
作用機序
Mode of Action
It is known that nitrobenzenes can undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that nitrobenzenes can participate in various chemical reactions, including nucleophilic aromatic substitution . This reaction involves the replacement of a good leaving group (in this case, the bromine atom) by a nucleophile .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-fluoronitrobenzene. For instance, its solubility in water may affect its distribution in the body and its interaction with biological targets .
生化学分析
Biochemical Properties
2-Bromo-1-fluoro-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It acts as a reactant in the formation of N-fused tricyclic indoles, dimethyamine, and benzofuran . The compound interacts with various enzymes and proteins, facilitating the formation of these complex structures. The nature of these interactions often involves electrophilic aromatic substitution, where the nitro group enhances the reactivity of the benzene ring towards nucleophiles.
Cellular Effects
The effects of 2-Bromo-1-fluoro-4-nitrobenzene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to changes in gene expression related to stress response and detoxification pathways . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 2-Bromo-1-fluoro-4-nitrobenzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the nitro group can participate in redox reactions, influencing the activity of redox-sensitive enzymes . The compound can also form covalent bonds with nucleophilic sites on proteins, altering their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-fluoro-4-nitrobenzene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to 2-Bromo-1-fluoro-4-nitrobenzene can result in cumulative effects on cellular processes, including sustained oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-fluoro-4-nitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have reported threshold effects, where a specific dosage level triggers significant changes in cellular processes . High doses of 2-Bromo-1-fluoro-4-nitrobenzene can cause adverse effects, such as tissue damage and organ toxicity, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
2-Bromo-1-fluoro-4-nitrobenzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into different metabolites. The compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 2-Bromo-1-fluoro-4-nitrobenzene within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 2-Bromo-1-fluoro-4-nitrobenzene within tissues can also affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Bromo-1-fluoro-4-nitrobenzene is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of 2-Bromo-1-fluoro-4-nitrobenzene within cells can determine its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
2-bromo-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWMTDSAMOCUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220375 | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
701-45-1 | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

